3-(1,4-Diazepan-1-yl)benzo[d]isothiazole hydrochloride
Description
3-(1,4-Diazepan-1-yl)benzo[d]isothiazole hydrochloride is a heterocyclic compound featuring a benzo[d]isothiazole core fused with a seven-membered 1,4-diazepane ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
3-(1,4-diazepan-1-yl)-1,2-benzothiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S.ClH/c1-2-5-11-10(4-1)12(14-16-11)15-8-3-6-13-7-9-15;/h1-2,4-5,13H,3,6-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFFEHVFJDLKTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NSC3=CC=CC=C32.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4-Diazepan-1-yl)benzo[d]isothiazole hydrochloride typically involves the reaction of 1,4-diazepane with benzo[d]isothiazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistency and quality of the final product. Purification steps, such as crystallization or chromatography, are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(1,4-Diazepan-1-yl)benzo[d]isothiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced form, potentially changing its reactivity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that derivatives of benzothiazole, including 3-(1,4-Diazepan-1-yl)benzo[d]isothiazole hydrochloride, exhibit significant anticancer activity. A study highlighted the synthesis of benzothiazole derivatives that showed promising results against various cancer cell lines. The mechanism involves the inhibition of specific enzymes crucial for cancer cell proliferation .
Neuropharmacological Effects
This compound has been investigated for its potential as a neuropharmacological agent. It has shown promise in targeting serotonin receptors and may serve as a dual-action antidepressant by modulating serotonin uptake and receptor activity . The structure-activity relationship studies have provided insights into optimizing its efficacy in treating mood disorders.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The specific mechanisms include enzyme inhibition that disrupts microbial metabolism.
Enzyme Inhibition Studies
In vitro studies have evaluated the inhibitory effects of this compound on various enzymes linked to neurodegenerative diseases. For instance, it has been tested against acetylcholinesterase and butyrylcholinesterase, showing potential as a multi-target drug for Alzheimer's disease .
Industrial Applications
Synthesis of Specialty Chemicals
In the chemical industry, this compound serves as an intermediate in synthesizing specialty chemicals. Its unique structure allows for modifications that lead to various functionalized derivatives useful in different applications, including agrochemicals and polymer chemistry.
Case Studies
Mechanism of Action
The mechanism of action of 3-(1,4-Diazepan-1-yl)benzo[d]isothiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The table below summarizes structurally related compounds and their distinguishing features:
Key Observations :
- Counterion Effects : Hydrochloride salts (e.g., target compound, A649162) generally offer higher aqueous solubility than trifluoroacetic acid (TFA) salts (e.g., supplier-listed analogs) .
- Functional Group Influence : Substituents like the trifluoromethyl-thiadiazole in AL14 shift activity from neurological to metal chelation, underscoring the benzo[d]isothiazole scaffold’s versatility .
Pharmacological and Physicochemical Comparisons
Antipsychotic Activity
- Piperazine Analogs: 3-Piperazinobenzisothiazole HCl (A649162) demonstrates high affinity for dopamine and serotonin receptors, validated in preclinical models for schizophrenia .
- Diazepane Analogs : The target compound’s larger diazepane ring may reduce metabolic clearance compared to piperazine, though this requires empirical validation.
Chelation Properties
- AL14: Exhibits selective Cd(II) chelation (IC₅₀ = 7.857 mM) due to its thiadiazole-amino group, unlike diazepane/piperazine analogs, which lack metal-binding motifs .
Biological Activity
3-(1,4-Diazepan-1-yl)benzo[d]isothiazole hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic applications of this compound, focusing on its cytotoxicity, antimicrobial properties, and receptor interactions.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d]isothiazole derivatives with diazepane derivatives. The resulting compound is characterized by its unique heterocyclic structure, which is crucial for its biological activity.
Cytotoxicity
Research indicates that benzo[d]isothiazole derivatives exhibit significant cytotoxic effects. A study demonstrated that these compounds showed marked cytotoxicity against human CD4(+) lymphocytes (MT-4 cells), with a CC(50) value ranging from 4 to 9 µM. This cytotoxicity suggests potential applications in targeting HIV-infected cells .
| Compound | CC(50) (µM) | Cell Type |
|---|---|---|
| 3-(1,4-Diazepan-1-yl)benzo[d]isothiazole | 4 - 9 | Human CD4(+) Lymphocytes |
Antimicrobial Activity
Despite the promising cytotoxic profile, studies have shown limited antimicrobial activity for benzo[d]isothiazole derivatives against various pathogens including Gram-positive and Gram-negative bacteria, as well as fungi. In vitro tests indicated no significant antiviral or antimicrobial effects against common pathogens such as Staphylococcus aureus and Candida albicans .
Acetylcholinesterase Inhibition
Compounds containing a diazepane moiety have been explored for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The inhibition of AChE can enhance cholinergic neurotransmission, potentially offering therapeutic benefits .
Case Study 1: Anticancer Activity
In a series of experiments evaluating the antiproliferative effects of various benzo[d]isothiazole derivatives on cancer cell lines, it was found that certain compounds inhibited the growth of leukemia cell lines significantly. One specific compound demonstrated activity against solid tumor-derived cell lines, highlighting the potential for these derivatives in cancer therapy .
Case Study 2: Receptor Interaction
Research has also indicated that diazepane derivatives can act as ligands for various receptors, including the melanocortin-5 receptor (MC5R). These interactions suggest a broader pharmacological profile that could be exploited for developing new therapeutic agents targeting metabolic and neurological disorders .
Q & A
Basic Question: What are the optimal synthetic routes for 3-(1,4-Diazepan-1-yl)benzo[d]isothiazole hydrochloride, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling a diazepane moiety to a benzo[d]isothiazole scaffold under nucleophilic substitution or condensation conditions. For example:
- Key Steps : Refluxing substituted benzaldehydes with triazole derivatives in ethanol/acetic acid (yields: 48–60%) .
- Optimization : Adjusting stoichiometry (e.g., 1:1 molar ratio of reactants), solvent polarity (ethanol for solubility), and reaction time (4–6 hours). Crystallization from methanol-diethyl ether improves purity .
- Yield Enhancement : Catalytic acid (e.g., glacial acetic acid) accelerates imine formation, while inert atmospheres prevent oxidation .
Basic Question: How can researchers confirm the molecular structure and purity of this compound?
Answer:
- X-ray Crystallography : Refinement using SHELXL (e.g., thermal displacement parameters, R-factor < 0.05) resolves bond angles and confirms diazepane ring conformation .
- Spectroscopy :
- Purity : HPLC with UV detection (λ = 254 nm) and elemental analysis (deviation < 0.4% for C, H, N) validate purity .
Advanced Question: What computational methods are used to predict the pharmacological profile of 3-(1,4-diazepane) derivatives?
Answer:
- Pharmacophore Modeling : Schrödinger’s PHASE software identifies critical features (e.g., hydrogen bond acceptors, aromatic rings) for 5-HT6 receptor binding (Ki = 2–50 nM) .
- ADMET Prediction : QikProp evaluates Lipinski’s Rule of Five (molecular weight < 500, logP < 5) and blood-brain barrier permeability (QPlogBB > −1.5) .
- Docking Studies : AutoDock Vina assesses binding affinity to benzodiazepine receptors; ΔG values < −7 kcal/mol indicate strong interactions .
Advanced Question: How should researchers address contradictions in biological activity data across assays?
Answer:
- Assay Validation : Use orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) to confirm receptor modulation .
- Chelation Interference : Test for metal interactions (e.g., Cd(II), Fe(II)) via UV-Vis titration; adjust buffer systems to avoid false positives .
- Statistical Analysis : Apply ANOVA to compare IC50 values across replicates; p < 0.05 indicates significant differences .
Basic Question: What are the best practices for handling and storing this compound to ensure experimental reproducibility?
Answer:
- Handling : Use inert atmospheres (N2/Ar) to prevent hydrolysis; avoid skin contact (wear nitrile gloves, goggles) .
- Storage : Seal in amber glass vials at −20°C (stable for >12 months); desiccate to prevent HCl dissociation .
- Spill Management : Collect with silica gel, neutralize with 10% sodium bicarbonate, and dispose via hazardous waste protocols .
Advanced Question: How do structural modifications (e.g., chloro vs. fluoro substituents) impact SAR in diazepane derivatives?
Answer:
- Electron-Withdrawing Groups (Cl) : Enhance metabolic stability (t½ > 2 hours in microsomes) but reduce solubility (logP = 2.8) .
- Electron-Donating Groups (OCH3) : Increase 5-HT6 affinity (Ki = 8 nM) but may elevate cytotoxicity (IC50 = 12 μM in HepG2) .
- Steric Effects : Bulkier substituents (e.g., isopropoxy) reduce CNS penetration (QPlogBB = −1.2) but improve selectivity for peripheral targets .
Advanced Question: What crystallographic challenges arise in characterizing diazepane-based compounds?
Answer:
- Disorder in Rings : Diazepane’s seven-membered ring often exhibits positional disorder; refine using PART commands in SHELXL .
- Counterion Effects : HCl can form hydrogen bonds with N–H groups, altering unit cell parameters (e.g., space group P2₁/c → P1) .
- Thermal Motion : High B-factors (>5 Ų) for methylene groups require TLS refinement to model anisotropic displacement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
